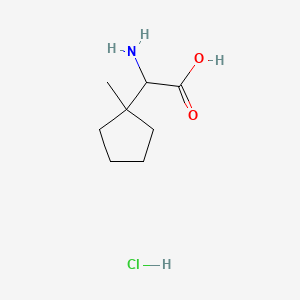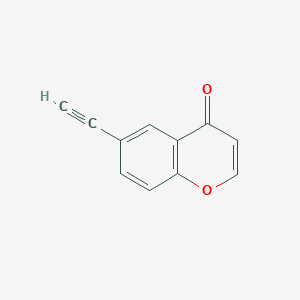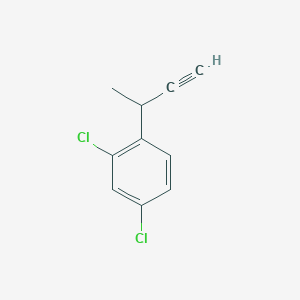
2-Amino-2-(1-methylcyclopentyl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its molecular formula C8H16ClNO2 and a molecular weight of 193.7.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(1-methylcyclopentyl)acetic acid hydrochloride typically involves the reaction of 1-methylcyclopentylamine with glyoxylic acid, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. This includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as crystallization and filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(1-methylcyclopentyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group may be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amino acids.
Scientific Research Applications
2-Amino-2-(1-methylcyclopentyl)acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of type 2 diabetes due to its ability to modulate glucose levels.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Amino-2-(1-methylcyclopentyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. In the context of diabetes treatment, it acts by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which leads to increased levels of incretin hormones. These hormones enhance insulin secretion and decrease glucagon levels, thereby improving blood glucose control.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride
- 2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride
Uniqueness
2-Amino-2-(1-methylcyclopentyl)acetic acid hydrochloride is unique due to its specific cyclopentyl ring structure, which imparts distinct pharmacological properties compared to its cyclopropyl and cyclohexyl analogs. This structural difference influences its binding affinity and selectivity towards the DPP-4 enzyme, making it a promising candidate for therapeutic applications in diabetes management.
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
2-amino-2-(1-methylcyclopentyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(4-2-3-5-8)6(9)7(10)11;/h6H,2-5,9H2,1H3,(H,10,11);1H |
InChI Key |
NZLRVZMFGUBNBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)C(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1S,5S,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13519299.png)



![4-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoicacid](/img/structure/B13519324.png)



![2-cyano-N-[4-(4-fluoro-1H-1,3-benzodiazol-2-yl)phenyl]-2,2-dimethylacetamide](/img/structure/B13519344.png)
